molecular formula C6H7N3O4 B2760131 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1245806-48-7

1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2760131
CAS No.: 1245806-48-7
M. Wt: 185.139
InChI Key: FXHLZBJHHMDQBX-UHFFFAOYSA-N
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Description

“1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound. Its molecular formula is C6H7N3O4 . It’s similar to “1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid” which has a molecular weight of 171.11 .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Scientific Research Applications

Antiglaucoma Activity

Pyrazole carboxylic acid derivatives, synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are relevant for antiglaucoma activity. These derivatives are more potent inhibitors than the parent compounds and standard treatments, indicating potential for new antiglaucoma medications (Kasımoğulları et al., 2010).

Electrochemiluminescence

Transition metal complexes with pyrazolecarboxylic acid ligands have shown highly intense electrochemiluminescence (ECL) properties in solution, making them promising for applications in ECL-based sensing and imaging technologies (Feng et al., 2016).

Synthesis of N-fused Heterocycles

A novel synthetic route utilizing pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid has been developed for preparing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is useful for generating new N-fused heterocyclic products with potentially wide applications in drug development and materials science (Ghaedi et al., 2015).

Coordination Polymers

Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been used to assemble d^10 metal coordination polymers. These polymers exhibit diverse structures and properties, such as chirality and luminescence, which are of interest for applications in molecular recognition, catalysis, and materials science (Cheng et al., 2017).

Corrosion Inhibition

Pyranpyrazole derivatives, including those synthesized from pyrazole-3-carboxylate, have been investigated as corrosion inhibitors for mild steel, which is of significant importance for industrial applications. These inhibitors demonstrate high efficiency and are studied using various analytical and electrochemical techniques, highlighting their potential in corrosion protection strategies (Dohare et al., 2017).

Properties

IUPAC Name

1-ethyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-8-5(9(12)13)3-4(7-8)6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHLZBJHHMDQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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